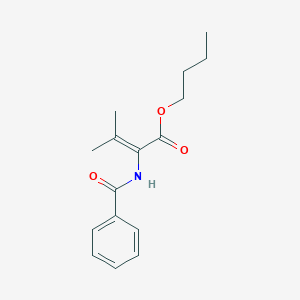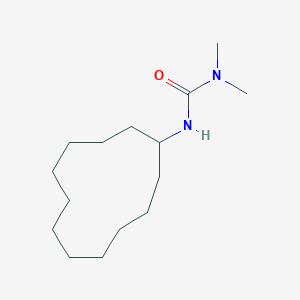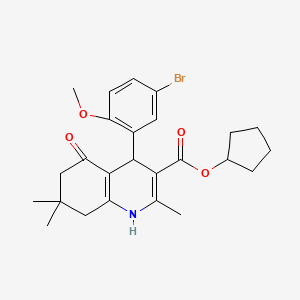![molecular formula C12H12N6O B5241639 N-(2-methyltriazol-4-yl)-2-pyrrolo[2,3-b]pyridin-1-ylacetamide](/img/structure/B5241639.png)
N-(2-methyltriazol-4-yl)-2-pyrrolo[2,3-b]pyridin-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyltriazol-4-yl)-2-pyrrolo[2,3-b]pyridin-1-ylacetamide is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring, along with a triazole moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyltriazol-4-yl)-2-pyrrolo[2,3-b]pyridin-1-ylacetamide typically involves the reaction of α-bromoketones with 2-aminopyridines. The reaction conditions can vary, but one common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. This reaction promotes C–C bond cleavage and is conducted under mild, metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methyltriazol-4-yl)-2-pyrrolo[2,3-b]pyridin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as TBHP.
Reduction: Reduction reactions might involve the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
N-(2-methyltriazol-4-yl)-2-pyrrolo[2,3-b]pyridin-1-ylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Industry: Could be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action for N-(2-methyltriazol-4-yl)-2-pyrrolo[2,3-b]pyridin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine moieties can form hydrogen bonds and π-π interactions with the active sites of proteins, thereby inhibiting their function. This compound may also interfere with nucleic acid synthesis, contributing to its antimicrobial and antiviral effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds also feature a fused pyridine ring and are known for their medicinal properties.
Uniqueness
N-(2-methyltriazol-4-yl)-2-pyrrolo[2,3-b]pyridin-1-ylacetamide is unique due to the presence of the triazole moiety, which enhances its binding affinity and specificity for certain biological targets. This makes it a promising candidate for drug development and other scientific research applications.
Propriétés
IUPAC Name |
N-(2-methyltriazol-4-yl)-2-pyrrolo[2,3-b]pyridin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O/c1-17-14-7-10(16-17)15-11(19)8-18-6-4-9-3-2-5-13-12(9)18/h2-7H,8H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSJFOKBPHCEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)NC(=O)CN2C=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-methylphenyl)furan-2-one](/img/structure/B5241570.png)
![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5241586.png)

![3-Methylsulfanyl-6-(4-phenylmethoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5241610.png)

![3-bromo-N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5241622.png)
![N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]butan-1-amine;hydrochloride](/img/structure/B5241629.png)
![1,5-dimethyl-4-{[methyl(1-naphthylmethyl)amino]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5241634.png)
![(3S)-1-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-pyrrolidinol](/img/structure/B5241644.png)
![5-[(3,4-dichlorophenyl)methylsulfanyl]-11-methyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B5241645.png)

![4-bromo-2-chloro-1-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5241654.png)
